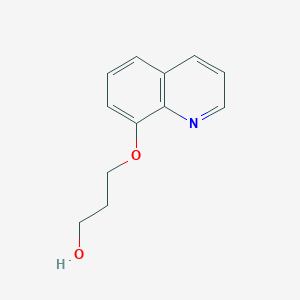
3-(8-Quinolinyloxy)-1-propanol
Cat. No. B8472750
M. Wt: 203.24 g/mol
InChI Key: WWYJRCLKNLGHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04810713
Procedure details


A solution of 3-(8-quinolinyloxy)-1-propanol (32.0 g, 0.158 mole) and thionyl chloride (24.0 g, 0.203 mole) was heated at reflux for 5 hours in 300 ml of dry benzene (dried over 4 A molecular sieves). The reaction mixture was cooled to room temperature and then stripped to dryness. The residue was treated with potassium carbonate solution (30 g in 500 ml of water). The gummy residue was dissolved in chloroform and extracted with the potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate, filtered, and solvent removed to give a dark mass which crystallized. The mass was treated with 500 ml of boiling hexane. The hexane layer was decanted off from insoluble oil. A white solid crystallized on cooling, the hexane layer was filtered off. The solid was dried in vacuo at room temperature overnight to give 26.69 g (76.2%) of white cyrstalline solid, m.p. 69°-71° C.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:12][CH2:13][CH2:14]O)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[Cl:18][CH2:14][CH2:13][CH2:12][O:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)OCCCO
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over 4 A molecular sieves)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with potassium carbonate solution (30 g in 500 ml of water)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The gummy residue was dissolved in chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with the potassium carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark mass which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mass was treated with 500 ml of boiling hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane layer was decanted off from insoluble oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white solid crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the hexane layer was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in vacuo at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 26.69 g (76.2%) of white cyrstalline solid, m.p. 69°-71° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCCOC=1C=CC=C2C=CC=NC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
